

# Enlimomab: A Technical Guide to the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Enlimomab |           |
| Cat. No.:            | B1176203  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Enlimomab (also known as BIRR-1 or R6.5) is a murine IgG2a monoclonal antibody targeting the human Intercellular Adhesion Molecule-1 (ICAM-1/CD54).[1][2] Initially developed as an anti-inflammatory agent, its primary mechanism of action was intended to be the blockade of leukocyte adhesion to the vascular endothelium, a critical step in inflammatory responses.[1][3] Enlimomab binds to the second extracellular domain of ICAM-1, thereby sterically hindering its interaction with β2 integrins on leukocytes, such as LFA-1 and Mac-1.[3][4] Despite promising preclinical data, large-scale clinical trials in ischemic stroke and renal transplantation failed to demonstrate efficacy and, in the case of stroke, resulted in worse patient outcomes.[5][6][7] Subsequent research revealed a critical, unintended mechanism of action: the Fc portion of the murine IgG2a antibody activates neutrophils and the complement system, leading to a paradoxical pro-inflammatory state.[5][8] This guide provides a detailed technical overview of both the intended and unintended mechanisms of action of enlimomab, summarizing key clinical data, experimental methodologies, and the underlying signaling pathways.

# Intended Mechanism of Action: Blockade of Leukocyte Adhesion

The therapeutic rationale for **enlimomab** was based on inhibiting the leukocyte adhesion cascade, a fundamental process in inflammation-mediated tissue injury.

## Foundational & Exploratory





- Target: Human Intercellular Adhesion Molecule-1 (ICAM-1), a transmembrane glycoprotein of the immunoglobulin superfamily.[1] ICAM-1 is expressed on various cells, including vascular endothelial cells, and its expression is significantly upregulated by pro-inflammatory cytokines like TNF-α and IL-1.[1][3]
- Molecular Interaction: Leukocytes, such as neutrophils and T-cells, express β2 integrins on their surface, primarily LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18).[1] During inflammation, these integrins bind to ICAM-1 on the activated endothelium, leading to firm adhesion and subsequent transmigration of the leukocytes into the tissue.[1][3]
- Inhibitory Action: **Enlimomab** was designed to act as a competitive antagonist by binding to ICAM-1 on endothelial cells, thereby physically obstructing the binding site for leukocyte integrins.[3] This blockade was expected to reduce the influx of inflammatory cells to sites of injury, such as an ischemic brain region or a transplanted organ, and consequently limit the secondary tissue damage caused by these cells.[1][7]

















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CD54 (ICAM-1) Monoclonal Antibody (R6.5) (BMS1011) [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-ICAM-1 monoclonal antibody R6.5 (Enlimomab) promotes activation of neutrophils in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-CD54/ICAM-1 Antibody (R6-5-D6) | BIO Pharma Production [biopharmaproduction.com]
- 6. Anti-leukocyte antibodies: LeukArrest (Hu23F2G) and Enlimomab (R6.5) in acute stroke -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5475091A R6-5-D6, an antibody which binds intercellular adhesion molecule-1 Google Patents [patents.google.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [Enlimomab: A Technical Guide to the Core Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176203#enlimomab-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com